molecular formula C22H19NO4S B2871502 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid CAS No. 511272-45-0

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid

Cat. No. B2871502
CAS RN: 511272-45-0
M. Wt: 393.46
InChI Key: OTFVOIGWAZDVSI-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid . It has a molecular weight of 379.43 .


Physical And Chemical Properties Analysis

The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . The boiling point is not specified .

Scientific Research Applications

Solid Phase Synthesis of Peptide Amides

The modified benzhydrylamine derivative, related to the fluorenylmethoxycarbonyl (Fmoc) method, serves as a precursor for C-terminal amide in Fmoc-based solid-phase peptide synthesis. This approach is recommended for its efficiency in cleaving peptides from the resin, highlighting its utility in peptide chemistry (Funakoshi et al., 1988).

Dispersion of Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids are used as surfactants for carbon nanotubes (CNTs), demonstrating their potential in creating homogeneous aqueous CNT dispersions on-demand under constant and physiological conditions. This application is pivotal for the integration of CNTs in various nanotechnological and biomedical applications (Cousins et al., 2009).

Material Science and Nanotechnology

The self-assembly of Fmoc variants of amino acids like threonine and serine into various morphologies under different conditions showcases the potential for designing novel self-assembled architectures. This has significant implications for material science and nanotechnology, providing a pathway for the creation of new materials with tailored properties (Kshtriya et al., 2021).

Bioimaging Applications

The water-soluble fluorene derivative explored for its linear photophysical characterization and two-photon absorption properties offers insights into bioimaging applications. This derivative, conjugated with cyclic peptide RGDfK, demonstrates high selectivity for alpha(v)beta(3) integrin, making it attractive for integrin imaging and potentially advancing diagnostic and therapeutic techniques (Morales et al., 2010).

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVOIGWAZDVSI-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid

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